1,1'-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
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Overview
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves multi-component coupling reactions and different synthesis pathways. For example, Louroubi et al. (2019) describe the synthesis of a pentasubstituted pyrrole derivative through a one-pot, four-component coupling reaction catalyzed by natural hydroxyapatite (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction. The study by Louroubi et al. (2019) also employed density functional theory (DFT) for the theoretical prediction of spectral and geometrical data of their synthesized compound (Louroubi et al., 2019).
Chemical Reactions and Properties
Pyrrole derivatives exhibit a range of chemical reactions and properties, including interactions with metals and biological molecules. For instance, Mabkhot et al. (2014) reported on the antimicrobial activity of a pyrrole derivative against various bacteria and fungi (Mabkhot et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the applications of these compounds. The study by Louroubi et al. (2019), for example, provided insights into the physical properties of their synthesized pyrrole derivative through crystallographic analysis (Louroubi et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other chemicals, are vital for the potential applications of pyrrole derivatives. The study by Mabkhot et al. (2014) highlighted the chemical reactivity of a pyrrole derivative in biological contexts (Mabkhot et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-acetyl-1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-10-7-8-16(9-11(10)2)19-12(3)17(14(5)20)18(13(19)4)15(6)21/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZUSVPQOKTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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